4-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications. This compound is characterized by the presence of two oxadiazole rings, each substituted with an amino group. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, which imparts unique electronic and structural properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene. The reaction is carried out at low temperatures (0-5°C) to yield the desired product . Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-substituted derivatives, while reduction can produce amine-substituted products.
Scientific Research Applications
4-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is primarily related to its ability to interact with various molecular targets. The presence of amino groups allows for hydrogen bonding and electrostatic interactions with biological molecules. Additionally, the oxadiazole rings can participate in π-π stacking interactions, further enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but contains nitro groups instead of amino groups.
3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Another related compound with nitrofurazan substituents.
Uniqueness
4-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to the presence of two amino-substituted oxadiazole rings. This structural feature imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N8O3/c7-3-1(10-16-12-3)5-9-6(15-14-5)2-4(8)13-17-11-2/h(H2,7,12)(H2,8,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGWBVOZTCQZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C2=NOC(=N2)C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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